Product packaging for DAA-1106(Cat. No.:CAS No. 220551-92-8)

DAA-1106

Cat. No.: B1669734
CAS No.: 220551-92-8
M. Wt: 395.4 g/mol
InChI Key: DCRZYADKQRHHSF-UHFFFAOYSA-N
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Description

Historical Context of Translocator Protein (TSPO) Ligand Development

The translocator protein (TSPO) was first identified in 1977 as a peripheral binding site for benzodiazepines spandidos-publications.comnih.govnih.gov. Early research utilized ligands like [³H]Ro5-4864 and PK 11195 to characterize this protein spandidos-publications.comfrontiersin.org. Ro5-4864 was the first compound reported as a specific TSPO ligand with nanomolar affinity nih.gov. PK 11195 became a widely used ligand and served as a standard for validating other TSPO ligands in Positron Emission Tomography (PET) imaging, despite its relatively low uptake in the brain which limited its broader application bmbreports.orgnih.govsnmjournals.org. The development of these early ligands laid the groundwork for identifying and studying TSPO, highlighting its presence in peripheral tissues and later in the brain, particularly in glial cells spandidos-publications.comnih.govmedchemexpress.com.

Emergence of DAA-1106 as a Potent and Selective TSPO Ligand

This compound, also known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, emerged as a potent and selective ligand for TSPO medchemexpress.comwikipedia.orgmedchemexpress.com. It acts as a selective agonist at TSPO with no significant affinity for the GABAA receptor medchemexpress.comwikipedia.orgmedchemexpress.com. Studies have demonstrated that this compound possesses a sub-nanomolar binding affinity (Ki) of 0.28 nM wikipedia.org. This high affinity, coupled with its selectivity, offered advantages over earlier ligands like PK 11195 nih.govsnmjournals.org. Research indicated that this compound had a lower dissociation constant and higher specific binding in areas of experimentally induced lesions compared to PK11195 nih.gov. The structure of this compound, a phenoxyarylacetamide derivative, was developed with the aim of increasing binding specificity and affinity mdpi.com. Radiolabeled forms of this compound, such as [³H]this compound and [¹¹C]this compound, were subsequently developed and utilized in research snmjournals.orgwikipedia.org.

Significance of this compound in Advancing Neuroimaging Research and Neurobiological Studies

This compound has played a significant role in advancing neuroimaging research, particularly with PET. Its radiolabeled forms, notably [¹¹C]this compound and [¹⁸F]FEDAA1106, have become reliable radiotracers for examining neuroinflammation in vivo by labeling TSPO with high affinity nih.govmdpi.comncats.ioexplorationpub.comresearchgate.net. The increased expression of TSPO in activated microglia during neuroinflammation makes this compound a valuable tool for visualizing and quantifying this process mdpi.comnih.govnih.gov.

Research using [¹¹C]this compound PET has provided insights into various neurobiological conditions. For instance, increased binding of [¹¹C]this compound has been observed in widespread brain areas in subjects with mild cognitive impairment (MCI) when compared to healthy controls medchemexpress.com. Studies in Alzheimer's disease (AD) patients have shown increased [¹¹C]this compound uptake in multiple brain regions, suggesting widespread cellular reactions involving TSPO in relatively early-stage AD researchgate.netkcl.ac.uk. Furthermore, [¹¹C]this compound has been used in PET studies of chronic schizophrenia patients to investigate the involvement of glial reaction in the pathophysiology of positive symptoms gabarx.comoup.com. Research has also utilized [¹¹C]this compound to study the effect of cigarette smoking on neuroinflammation, revealing lower binding in smokers compared to non-smokers nih.govescholarship.org.

The application of this compound in neuroimaging allows for the non-invasive assessment of neuroinflammation and glial activation, which are implicated in a range of neurological and psychiatric disorders mdpi.combmbreports.orgnih.govgabarx.com. This has facilitated a better understanding of disease progression and the potential monitoring of therapeutic responses in conditions associated with neuroinflammation nih.gov. While TSPO imaging with ligands like this compound is a powerful tool, it's important to note that factors like the TSPO gene polymorphism rs6971 can influence radioligand uptake, necessitating genotyping for accurate interpretation in human studies nih.govexplorationpub.commdpi.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22FNO4 B1669734 DAA-1106 CAS No. 220551-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c1-16(26)25(15-17-13-20(27-2)10-12-22(17)28-3)21-14-18(24)9-11-23(21)29-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRZYADKQRHHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)F)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439829
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID30439829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220551-92-8
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220551-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DAA-1106
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAA-1106
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Molecular Mechanisms and Interactions of Daa 1106

Translocator Protein (TSPO) as the Primary Molecular Target of DAA-1106

The translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR), serves as the principal molecular target for this compound. wikipedia.orgidrblab.netuni-freiburg.de this compound functions as a potent and selective ligand for this protein. wikipedia.orguni-freiburg.dewikipedia.org

Characterization of this compound Binding Affinity for TSPO

Research has consistently demonstrated that this compound exhibits high-affinity binding to TSPO. wikipedia.orguni-freiburg.dewikipedia.org Binding affinity is commonly quantified by the inhibition constant (Ki). Multiple studies report the Ki value of this compound for TSPO to be in the sub-nanomolar range, specifically around 0.8 nM. wikipedia.orguni-freiburg.de One source also indicates a sub-nanomolar binding affinity (Ki) of 0.28 nM. uni-freiburg.de This high affinity underscores the strong interaction between this compound and its target protein.

CompoundTargetBinding Affinity (Ki)Reference
This compoundTSPO0.8 nM wikipedia.orguni-freiburg.de
This compoundTSPO0.28 nM uni-freiburg.de

Subcellular Localization of TSPO and Implications for this compound Interaction

TSPO is predominantly localized in the outer mitochondrial membrane. idrblab.net While its primary location is mitochondrial, TSPO has also been identified in other cellular compartments, including the endoplasmic reticulum and the plasma membrane. idrblab.net This specific subcellular distribution, particularly its presence in mitochondria, is crucial for the functional roles of TSPO. The interaction of this compound with TSPO at these sites, especially the mitochondrial outer membrane, is central to its mechanism of action.

Functional Roles of TSPO and its Activation by this compound in Cellular Processes

TSPO is involved in a variety of crucial cellular processes. These include steroidogenesis, apoptosis, cell proliferation, and the regulation of mitochondrial permeability transition. A key function of TSPO is its role in the transport of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of steroid hormones. By binding to and activating TSPO, ligands like this compound can modulate these diverse cellular functions.

Selectivity Profile of this compound

The selectivity profile of this compound is a significant aspect of its pharmacological characterization, highlighting its specific interaction with TSPO and lack of significant binding to other related receptors.

Absence of Affinity for the GABAA Receptor

A notable feature of this compound's selectivity is its lack of affinity for the GABAA receptor. uni-freiburg.dewikipedia.org This indicates that this compound does not directly interact with the GABAA receptor complex, which is the target of central benzodiazepines.

Differentiation from Central Benzodiazepine Receptor (CBR) Binding

This compound is recognized as a ligand for the peripheral benzodiazepine receptor (PBR), which is the historical name for TSPO. wikipedia.orgidrblab.netuni-freiburg.de It is important to differentiate this from binding to the central benzodiazepine receptor (CBR). The CBR is an integral part of the GABAA receptor complex, located primarily in the central nervous system. wikipedia.orgidrblab.netuni-freiburg.de As this compound has no affinity for the GABAA receptor, it consequently does not bind to the CBR, clearly differentiating its pharmacological profile from that of central benzodiazepines. uni-freiburg.dewikipedia.org

CompoundTargetAffinity
This compoundTranslocator Protein (TSPO/PBR)High
This compoundGABAA Receptor (includes CBR)None

Specificity Against Other Receptor Types

This compound is characterized by its potent and selective binding to the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). wikipedia.orgtargetmol.commedchemexpress.comoup.com This selectivity is a crucial aspect of its pharmacological profile, particularly in the context of its use as a radioligand for Positron Emission Tomography (PET) imaging of TSPO expression, which is often upregulated in activated glial cells during neuroinflammation. nih.govnih.govsnmjournals.orgmdpi.com

Research has demonstrated that this compound exhibits negligible or very low affinity for other receptor types, including the central benzodiazepine receptor (CBR) and GABAA receptors. wikipedia.orgtargetmol.commedchemexpress.comsnmjournals.orgsnmjournals.orgmdpi.com This lack of significant binding to GABAA receptors is notable, as central benzodiazepine receptors are allosterically linked to GABAA receptors. wikipedia.org The distinct binding profile of this compound, primarily targeting TSPO, differentiates it from ligands that interact with central benzodiazepine sites.

Studies comparing this compound with other TSPO ligands, such as PK11195, have consistently shown that this compound generally possesses a higher binding affinity for TSPO. nih.govnih.govnih.govnih.govnih.gov For instance, in rat and monkey brain mitochondrial fractions, this compound demonstrated sub-nanomolar binding affinities (Ki values of 0.043 nM and 0.188 nM, respectively). nih.govnih.gov This higher affinity is considered advantageous for imaging applications, potentially leading to improved signal detection, especially in conditions with subtle neuroinflammation. nih.govnih.gov

While this compound shows high specificity for TSPO, some studies have explored its binding characteristics in different contexts, including in human brain tissues with varying TSPO binding profiles (high-affinity binders, mixed-affinity binders, and low-affinity binders). snmjournals.org Even in these diverse populations, this compound maintains a differential affinity, although the magnitude of the difference between high- and low-affinity binders might be smaller compared to some other ligands like PBR28. snmjournals.org

The selective binding of this compound to TSPO, with minimal interaction with other neurotransmitter receptors and ion channels, underscores its utility as a tool for specifically investigating the role of TSPO in various physiological and pathological processes, particularly those involving glial cell activation and mitochondrial function. snmjournals.orgmdpi.comgabarx.com

Detailed research findings on the binding affinity (Ki) of this compound compared to PK11195 in different species are presented in the table below.

SpeciesThis compound Ki (nM)PK11195 Ki (nM)Source
Rat Brain (mitochondrial fractions)0.043- nih.govnih.gov
Monkey Brain (mitochondrial fractions)0.188- nih.govnih.gov
Rat Brain-0.602 snmjournals.org

Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity.

Further studies have also investigated the dissociation constant (KD) of this compound, which reflects the affinity of the ligand for its binding site. In human neurological disorders, [³H]DAA1106 showed lower KD values compared to ³H-PK11195, indicating a higher binding affinity in these pathological conditions. nih.govnih.govnih.gov

LigandKD (nM) in Injured Rat Brain Tissue (7 days post-CCI)Source
[³H]DAA1106Lower than ³H-PK11195 nih.gov
³H-PK11195Higher than [³H]DAA1106 nih.gov

These data collectively highlight the specificity and high-affinity binding of this compound to TSPO, making it a valuable tool for research aimed at understanding the role of TSPO in health and disease.

Radiochemistry and Synthesis of Radiolabeled Daa 1106 for Positron Emission Tomography Pet

Synthesis of Carbon-11 (B1219553) Labeled [11C]DAA-1106

[11C]this compound is synthesized by incorporating the carbon-11 isotope into the this compound molecule. This is typically achieved through methylation using a carbon-11 labeled methylating agent.

Radiosynthesis Methodologies (e.g., Methyl Iodide Precursor Method)

A common method for the radiosynthesis of [11C]this compound involves the [11C]methylation of a corresponding desmethyl precursor (DAA1123) nih.govnih.govnih.gov. This reaction is often carried out using [11C]methyl iodide ([11C]CH3I) in the presence of a base such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) nih.govnih.gov.

One established method utilizes [11C]methyl iodide via a captive-solvent method, also known as the loop method nih.gov. No-carrier-added [11C]CH4 is produced from proton bombardment of nitrogen gas containing 10% hydrogen in a cyclotron. [11C]CH4 is then converted to [11C]CH3I nih.gov. The [11C]CH3I is trapped in a captive solvent loop containing the desmethyl precursor and a base, where the methylation reaction occurs uc.pt. Automated synthesis modules have been developed to facilitate the production of [11C]DAA1106 using high radioactivities of [11C]methyl iodide nih.gov.

Another approach for [11C]labeling involves palladium-mediated carbonylation using [11C]carbon monoxide diva-portal.orgwipo.int. This method labels the carbonyl position of the acetamide (B32628) group in DAA1106 diva-portal.orgwipo.int.

Radiochemical Yield and Purity Assessments

Radiochemical yield (RCY) refers to the efficiency of the incorporation of the radioisotope into the desired molecule, typically expressed as a percentage of the starting radioactivity. Radiochemical purity refers to the proportion of the total radioactivity that is in the form of the desired radiolabeled compound.

For the [11C]methylation method using [11C]CH3I, reported decay-corrected radiochemical yields have been around 72% ± 16% based on the incorporated radioactivity nih.gov. Automated synthesis methods have achieved radiochemical yields of 71–89% at the end of synthesis (EOS) nih.gov. Radiochemical purity for [11C]DAA1106 synthesized via methylation is typically high, reported as ≥98% or >99% after HPLC purification nih.govnih.govnih.gov.

For the palladium-mediated carbonylation method using [11C]carbon monoxide, decay-corrected radiochemical yields have ranged from 10-55%, with the final product purity exceeding 97% in all cases diva-portal.orgwipo.int.

Molar Activity and Specific Activity Considerations

Molar activity (or specific activity) is the amount of radioactivity per mole of the radiolabeled compound at a given time. High molar activity is crucial for PET imaging to ensure that a sufficient amount of radioactivity is administered for imaging while minimizing the mass dose of the compound, which could have pharmacological effects.

For [11C]DAA1106 synthesized by [11C]methylation, specific activity values have been reported in the range of 90-156 GBq/μmol (2.5–4.3 Ci/μmol) at the end of synthesis nih.gov. Automated synthesis methods have achieved specific activities of 100–200 GBq/μmol (2.7–5.4 Ci/μmol) at EOS nih.gov. Mean specific activity of >99% radiochemically pure [11C]DAA1106 has been reported as 17.6 ± 13.1 Ci/μmol nih.gov.

For [carbonyl-11C]DAA1106 synthesized via palladium-mediated carbonylation, a specific radioactivity of 455 GBq/μmol was determined 36 minutes after end of bombardment in one experiment diva-portal.org. Another report for this method indicated a specific radioactivity of 121 GBq/µmol 36 minutes after a 10 µAh bombardment wipo.int.

Here is a summary of typical radiochemical yields, purity, and molar/specific activity for [11C]DAA1106 synthesis:

Synthesis MethodRadiochemical Yield (Decay-Corrected)Radiochemical PurityMolar/Specific Activity (EOS)
[11C]Methylation ([11C]CH3I) nih.govnih.govnih.gov71-89% nih.gov, 72 ± 16% nih.gov≥98% nih.gov, >99% nih.govnih.gov90-200 GBq/μmol nih.govnih.gov, 17.6 ± 13.1 Ci/μmol nih.gov
Palladium-mediated Carbonylation ([11C]CO) diva-portal.orgwipo.int10-55% diva-portal.orgwipo.int>97% diva-portal.orgwipo.int121-455 GBq/μmol diva-portal.orgwipo.int

Synthesis of Fluorine-18 (B77423) Labeled [18F]DAA1106 and Fluorinated Analogs

Fluorine-18 labeled TSPO ligands offer advantages over carbon-11 due to the longer half-life of 18F (109.7 min), allowing for extended imaging studies and facilitating distribution to sites further from the cyclotron nih.gov. The synthesis of [18F]DAA1106 and its fluorinated analogs involves incorporating the fluorine-18 isotope, typically through nucleophilic radiofluorination.

Radiosynthesis via [18F]Fluorination of Spirocyclic Iodonium (B1229267) Ylide (SCIDY) Precursors

A novel method for the synthesis of [18F]DAA1106 involves the radiofluorination of a spirocyclic iodonium ylide (SCIDY) precursor nih.govnih.govmdpi.comuniroma1.it. This precursor is synthesized from N-(2,5-dimethoxybenzyl)-N-(5-iodo-2-phenoxyphenyl)acetamide nih.gov. The SCIDY precursor is then radiofluorinated with [18F]F- to yield [18F]DAA1106 nih.govnih.gov.

Automated synthesis using the spirocyclic iodonium ylide precursor has been successfully implemented nih.gov. Radiofluorination of the ylide precursor with [18F]F-, followed by HPLC separation and formulation, has produced [18F]DAA1106 with reproducible results nih.gov. The SCIDY precursor has demonstrated good stability, being stable at room temperature for 60 days mdpi.comuniroma1.it.

Applications of Copper-Mediated Radiofluorination in this compound Synthesis

Copper-mediated radiofluorination has emerged as a valuable method for the formation of aromatic carbon-fluorine bonds, including the synthesis of [18F]DAA1106 researchgate.netrsc.orgnih.govnih.gov. This method allows for the nucleophilic [18F]fluorination of arenes that are not readily amenable to traditional aromatic nucleophilic substitution (SNAr) reactions nih.gov.

[18F]DAA1106 can be prepared from corresponding arylboronic esters and [18F]KF/K222 in the presence of a copper catalyst, such as Cu(OTf)2py4 (copper(II) trifluoromethanesulfonate (B1224126) pyridine (B92270) complex) rsc.orgnih.gov. This approach tolerates various functional groups and has been applied to the synthesis of [18F]DAA1106 nih.gov.

The "minimalist" approach to copper-mediated radiofluorination, which avoids the need for azeotropic drying steps and solvent evaporation, has been successfully implemented for the automated production of [18F]DAA1106 researchgate.netuni-koeln.de. This method, using a copper catalyst, iodonium salt, and [18F]fluoride, allows for efficient preparation of [18F]DAA1106 on a preparative scale researchgate.net.

Reported radiochemical yields for [18F]DAA1106 synthesis using the SCIDY precursor and automated methods are around 6% average (n=10) based on [18F]F-, with a synthesis time of 87 minutes from the end of bombardment nih.gov. Using copper-mediated radiofluorination under "minimalist" conditions on an automated synthesis module, radiochemical yields of 41–61% have been reported within 30–60 minutes, with radiochemical purities >95% researchgate.net. Radiochemical purity for [18F]DAA1106 synthesized via the SCIDY method is typically >98% after HPLC purification nih.govnih.gov. The radiochemical purity of [18F]DAA1106 synthesized via the SCIDY method remained above 95% after being kept at room temperature for 120 minutes nih.govmdpi.com.

Molar activity of [18F]DAA1106 synthesized using the SCIDY precursor has been reported in the range of 60–100 GBq/μmol at the end of synthesis nih.govnih.gov.

Here is a summary of typical radiochemical yields, purity, and molar activity for [18F]DAA1106 synthesis:

Synthesis MethodRadiochemical Yield (Based on [18F]F-)Radiochemical PurityMolar Activity (EOS)
[18F]Fluorination of SCIDY Precursor nih.govnih.gov~6% (automated) nih.gov>98% nih.govnih.gov, >95% at 120 min nih.govmdpi.com60-100 GBq/μmol nih.govnih.gov
Copper-Mediated Radiofluorination (Minimalist) researchgate.net41-61% (automated) researchgate.net>95% researchgate.netNot specified in this source for DAA1106, but generally high for this method researchgate.net

Development and Preclinical Evaluation of [¹⁸F]FEDAA1106

[¹⁸F]FEDAA1106 is an ¹⁸F-radiolabeled analog of this compound mdpi.comnih.gov. Its development aimed to create a TSPO PET tracer with favorable properties, including high binding affinity and improved pharmacokinetics ontosight.aifrontiersin.org.

Preclinical evaluation studies using [¹⁸F]FEDAA1106 have been conducted to assess its potential as a PET imaging agent. These studies have shown considerable absorption of [¹⁸F]FEDAA1106 in the brain, with low uptake in bone, indicating minimal defluorination mdpi.comnih.govnih.gov. PET imaging studies in ischemic rat brains demonstrated that [¹⁸F]DAA1106 (another ¹⁸F-labeled form) could visualize ischemic areas, showing higher uptake on the ipsilateral side compared to the contralateral side, with an uptake ratio of 1.9 ± 0.3 mdpi.comnih.govnih.gov. Metabolite analysis in mice indicated that over 96% of the total radioactivity in the brain at 60 minutes post-injection was unmetabolized [¹⁸F]DAA1106, suggesting good in vivo stability in the brain nih.gov.

The synthesis of [¹⁸F]FEDAA1106 has been achieved through methods such as the nucleophilic substitution of a tosyloxy precursor with K[¹⁸F]F/Kryptofix 2.2.2 nih.gov. Automated synthesis methods have been developed, yielding [¹⁸F]FEDAA1106 with high radiochemical purity (>98%) and sufficient molar activity for preclinical and clinical use nih.govnih.gov.

Compound Stability after Radiolabeling

The stability of radiolabeled this compound derivatives is crucial for reliable PET imaging. [¹⁸F]DAA1106 has demonstrated stability after radiolabeling, maintaining a radiochemical purity above 95% for at least 120 minutes when kept at room temperature mdpi.comnih.gov. This stability is sufficient for the duration of a typical PET scan mdpi.com. The low uptake of radioactivity in bone observed in biodistribution studies with [¹⁸F]DAA1106 suggests that defluorination, which would lead to the accumulation of free ¹⁸F in bone, is minimal due to the direct introduction of fluorine-18 into the benzene (B151609) ring mdpi.com.

Comparative Analysis of ¹¹C- and ¹⁸F-Labeling Strategies for this compound Derivatives

Both ¹¹C and ¹⁸F isotopes have been used for radiolabeling this compound derivatives. The choice between ¹¹C and ¹⁸F labeling strategies involves considering the half-lives of the isotopes and their implications for synthesis, distribution, and imaging protocols.

¹¹C has a shorter half-life (20 minutes) compared to ¹⁸F (110 minutes) mdpi.comscielo.br. This shorter half-life necessitates on-site cyclotron and radiochemistry facilities for the production of ¹¹C-labeled tracers and limits the time available for synthesis, quality control, and PET scanning scielo.br. [¹¹C]DAA1106 has been synthesized by O-[¹¹C]methylation of a precursor, followed by HPLC and SPE purification, yielding a decay-corrected radiochemical yield of 60-70% nih.gov. [¹¹C]DAA1106 has been used in human PET studies and has shown higher accumulation in the mouse brain compared to [¹¹C]PK11195 oup.com.

¹⁸F, with its longer half-life, offers logistical advantages, allowing for the production of radiotracers at a central cyclotron facility and distribution to multiple PET centers mdpi.comscielo.br. This makes ¹⁸F-labeled tracers more widely accessible for clinical use mdpi.comscielo.br. [¹⁸F]FEDAA1106, an ¹⁸F-labeled analog, has shown higher brain uptake than [¹¹C]DAA1106 and [¹¹C]PK11195 in some studies frontiersin.org. The synthesis of [¹⁸F]FEDAA1106 via nucleophilic substitution has resulted in radiochemical yields typically ranging from 30-60% nih.gov.

While [¹¹C]DAA1106 has demonstrated utility in PET imaging, the longer half-life of ¹⁸F makes it a preferable choice for wider clinical application mdpi.comuniroma1.it. The development of automated synthesis methods for both [¹¹C]DAA1106 and [¹⁸F]FEDAA1106 has improved the efficiency and reliability of their production nih.gov.

Here is a summary of some properties and synthesis details for [¹¹C]DAA1106 and [¹⁸F]FEDAA1106 based on the search results:

RadiotracerIsotopeSynthesis MethodRadiochemical Yield (Decay Corrected)Radiochemical PurityMolar Activity at EOBStabilityBrain Uptake (Preclinical)
[¹¹C]DAA1106¹¹CO-[¹¹C]methylation of DAA112360-70% nih.govNot specified370-740 GBq/µmol nih.govNot specifiedHigh in mouse brain, higher than [¹¹C]PK11195 in monkey brain oup.com
[¹⁸F]FEDAA1106¹⁸FNucleophilic substitution of tosyloxy precursor30-60% nih.gov>98% nih.gov37-222 GBq/µmol nih.gov>98% in saline for 6h (for [¹⁸F]FEPPA, similar class) mdpi.comHigher than [¹¹C]DAA1106 and [¹¹C]PK11195 in some studies frontiersin.org
[¹⁸F]DAA1106¹⁸F[¹⁸F]fluorination of spirocyclic iodonium ylide6% (average) nih.gov>98% nih.gov60-100 GBq/µmol nih.gov>95% after 120 min at room temperature mdpi.comnih.govConsiderable absorption (> 1.5% ID/g) in brain, low bone uptake mdpi.comnih.gov

The development and evaluation of both ¹¹C- and ¹⁸F-labeled this compound derivatives highlight the ongoing efforts to optimize TSPO PET imaging agents for studying neuroinflammation and related neurological conditions.

Preclinical Research Applications of Radiolabeled Daa 1106 in Animal Models

Imaging Neuroinflammation and Glial Cell Activation

Neuroinflammation, characterized by the activation of glial cells, is a common feature across a wide range of neurological disorders. Radiolabeled DAA-1106 facilitates the in vivo visualization and quantification of this process in animal models.

Visualization of Activated Microglia using [¹¹C/¹⁸F]this compound PET

Activated microglia are key players in the neuroinflammatory response, and their proliferation and activation lead to increased TSPO expression. [¹¹C]this compound and [¹⁸F]this compound have been successfully used with PET to visualize activated microglia in various animal models of neuroinflammation mdpi.comnih.govjneurosci.org. Studies in rat models of neuroinflammation induced by lipopolysaccharide (LPS) or 6-hydroxydopamine have shown greater retention of [¹¹C]this compound compared to ¹¹C-PK11195 at the lesion site, indicating its higher affinity for activated microglia nih.govnih.gov. Immunohistochemistry combined with autoradiography has further confirmed that increased [³H]this compound binding primarily corresponds to activated microglia nih.govnih.govnih.gov.

Quantification of Regional Brain Uptake and Binding in Animal Models

Quantitative analysis of PET data obtained with radiolabeled this compound allows for the assessment of regional brain uptake and binding, providing a measure of neuroinflammation severity and distribution. Studies in healthy mouse brains and kainic acid-lesioned rats have demonstrated specific binding of [¹¹C]this compound, which could be blocked by [³H]PK11195 nih.gov. In monkey brains, [¹¹C]this compound has shown four times higher uptake in vivo compared to ¹¹C-PK11195, with the highest concentration of specific binding observed in lesioned areas nih.gov. [¹⁸F]FEDAA1106, a fluorinated analog, has also shown promising brain uptake in rats and monkeys, with approximately 1.5 times higher uptake than [¹¹C]DAA1106 in the monkey occipital cortex nih.gov.

Data from a study comparing the binding affinity of [³H]DAA1106 and ³H-PK11195 in rat and monkey brain cerebral cortex mitochondrial fractions are presented below:

RadioligandSpeciesKᵢ (nM)
[³H]DAA1106Rat0.04 ± 0.00
[³H]DAA1106Monkey0.18 ± 0.02
³H-PK11195Rat0.76 ± 0.11
³H-PK11195Monkey0.73 ± 0.13

This table illustrates the significantly higher binding affinity of DAA1106 compared to (R)-PK11195 in both species nih.gov.

Studies in Animal Models of Neurodegenerative Disorders

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases. Radiolabeled this compound has been utilized in animal models of these disorders to study the role of glial activation in disease progression and to evaluate therapeutic strategies targeting neuroinflammation.

Alzheimer's Disease Models (e.g., Aβ plaque deposition, intraneuronal Aβ accumulation, tauopathies)

Animal models of Alzheimer's disease (AD), including those modeling amyloid-beta (Aβ) plaque deposition and tauopathies, have been investigated using radiolabeled this compound. In transgenic mice modeling Aβ plaque deposition (e.g., APP23 mice), in vitro autoradiography with [¹⁸F]FE-DAA1106 showed intense TSPO accumulation primarily in regions with Aβ plaques, demonstrating a strong correlation between TSPO binding and amyloid pathology jneurosci.org. PET scans with [¹⁸F]fluoroethyl-DAA1106 in mouse models have revealed treatment-induced neuroinflammatory responses that correlated with pre-existing amyloid levels nih.govjneurosci.org.

Studies in mouse models transgenic for mutant tau have also utilized TSPO radioligands, including [¹⁸F]fluoroethoxy-DAA1106, to demonstrate the emergence of TSPO signals before the occurrence of brain atrophy or tau amyloidosis, suggesting that glial activation may precede overt neurodegeneration in tauopathies frontiersin.orgjneurosci.org.

Other Neurodegenerative Conditions (e.g., Amyotrophic Lateral Sclerosis)

While much of the preclinical work with this compound has focused on AD, TSPO imaging is also relevant to other neurodegenerative conditions, such as Amyotrophic Lateral Sclerosis (ALS) acs.orgneurodegenerationresearch.eunih.govconductscience.com. Neuroinflammation and glial activation are implicated in ALS pathogenesis neurodegenerationresearch.euresearchgate.net. Although specific studies detailing the use of this compound in ALS animal models were less prominent in the search results compared to AD models, TSPO radioligands in general, including second and third-generation tracers, have been employed in ALS animal models to monitor neuroinflammation researchgate.net. This suggests the potential utility of this compound or its analogs in studying glial responses in ALS models, similar to its application in other neuroinflammatory conditions.

Longitudinal Assessment of TSPO Expression Changes during Disease Progression

Radiolabeled this compound has been employed in longitudinal studies in animal models to track changes in TSPO expression over the course of disease progression. This allows researchers to monitor the temporal dynamics of neuroinflammation in various neurological disorders. Studies using [¹⁸F]FEDAA1106 in transgenic mouse models of Alzheimer's disease and related disorders have shown the emergence of TSPO signals, indicative of microgliosis, before the appearance of brain atrophy and tau amyloidosis. While [¹¹C]DAA1106 has been used in some human longitudinal studies, its application in longitudinal animal models specifically for tracking disease progression over extended periods is supported by its favorable dosimetry properties, allowing for repeated scans. This capability is crucial for understanding the evolution of neuroinflammatory processes in chronic conditions.

Evaluation in Animal Models of Acute Brain Injury

Radiolabeled this compound has been widely used to investigate the neuroinflammatory response in animal models of acute brain injury, where TSPO expression is rapidly upregulated in activated glial cells.

Ischemic Brain Injury Models

In models of ischemic brain injury, such as middle cerebral artery occlusion (MCAO) in rats, [¹⁸F]DAA1106 has demonstrated high binding specificity for TSPO-expressing areas within the ischemic regions. Studies using [¹¹C]DAA1106 in rat models of cerebral ischemia have shown its suitability as a marker for localized microglial activation. The increased uptake of the radiotracer in the infarct and peri-infarct areas reflects the robust glial response to the ischemic insult.

Traumatic Brain Injury Models

Animal models of traumatic brain injury (TBI), including controlled cortical impact (CCI) and fluid percussion injury (FPI), have utilized radiolabeled this compound to assess the spatial and temporal patterns of neuroinflammation. Studies have shown that high-affinity TSPO ligands like DAA1106 bind specifically to microglia in rat models of TBI. Increased binding of radiolabeled this compound has been observed in areas affected by the injury, including the ipsilateral striatum, appearing up to several weeks post-injury in models like FPI. This increased binding correlates with glial cell-mediated responses following TBI.

Response of TSPO Expression to Lesion Induction (e.g., 6-hydroxydopamine)

The induction of specific lesions using neurotoxins like 6-hydroxydopamine (6-OHDA) is a common method to model neurodegenerative conditions such as Parkinson's disease in animals. Radiolabeled this compound has been used to evaluate the neuroinflammatory response in these models. In unilateral 6-OHDA lesion rat models, the TSPO PET signal, as measured by DAA1106 binding, is significantly increased in the lesioned striatum compared to sham-injected animals. This increased signal correlates with the presence of activated microglia at the lesion site. Comparative studies have indicated that [¹¹C]DAA1106 may better delineate the differences between lesioned and sham-injected animals compared to other TSPO radioligands like ¹¹C-PK11195, suggesting a higher binding affinity for microglia in these neuroinflammation models.

Investigations in Psychiatric and Substance Use Disorder Models

Beyond models of acute neurological injury, radiolabeled this compound has also been applied in investigations related to psychiatric and substance use disorders, particularly in the context of exploring the role of TSPO in modulating behavior.

Anxiolytic Effects in Animal Models

This compound has been shown to possess anxiolytic effects in various animal models. These effects are thought to be mediated through its action as a TSPO agonist, which can promote the synthesis of neuroactive steroids in mitochondria. Studies using behavioral tests such as the light/dark exploration test in mice and the elevated plus maze test in rats have demonstrated that this compound increases the time spent in the light or open areas, indicative of reduced anxiety-like behavior. Research using TSPO knockout mouse models and competitive PET with [¹⁸F]FE-DAA1106 has further supported the role of TSPO in modulating anxiety-related behavior and brain steroidogenesis.

Effects of Nicotine (B1678760) and Smoking on Microglial Activation

Studies using [¹¹C]DAA1106 PET in human participants have explored the effects of cigarette smoking on microglial activation, which is relevant to understanding the impact of smoking on brain inflammation. One study found that smokers had lower whole-brain [¹¹C]DAA1106 binding compared to non-smokers, suggesting reduced microglial activation. nih.govnih.gov This inverse association was also observed between whole-brain standardized uptake values (SUVs) and the reported number of cigarettes smoked per day. nih.govnih.gov These findings suggest that chronic cigarette smoking may lead to a global impairment of microglial activation, which persists even after overnight abstinence. escholarship.org However, another study using a different radiotracer ([¹¹C]PBR28) did not find significant differences in brain SUV levels between smokers and non-smokers at later time points, highlighting potential differences in the kinetic properties of different radioligands or other methodological factors. snmjournals.org

Comparative Preclinical Evaluation of this compound with Other TSPO Ligands

This compound and its radiolabeled forms have been compared to other TSPO ligands in preclinical settings to assess their binding characteristics, specificity, and suitability for imaging neuroinflammation.

Comparative Preclinical Evaluation of this compound with Other TSPO Ligands

Comparison with [¹¹C]PK11195 and its Analogs

[¹¹C]PK11195 is a first-generation TSPO radioligand that has been widely used, but it has limitations such as low brain bioavailability and a poor signal-to-noise ratio due to high nonspecific binding. mdpi.comsnmjournals.orgmdpi.com Preclinical studies have compared this compound with [¹¹C]PK11195 in animal models of neuroinflammation. DAA1106 has been reported to have a lower dissociation constant and higher specific binding at the site of experimentally induced lesions compared to PK11195 in rat models of neuroinflammation. nih.gov In vivo PET imaging studies in rats with lesions induced by lipopolysaccharide (LPS) or 6-hydroxydopamine (6-OHDA) showed that [¹¹C]DAA1106 was retained at greater levels at the lesion site compared to ¹¹C-PK11195. researchgate.net Blocking studies further indicated that while ¹¹C-PK11195 binding was entirely blocked by unlabeled PK11195 or DAA1106, [¹¹C]DAA1106 binding was entirely blocked by unlabeled DAA1106 but incompletely blocked by PK11195, suggesting a higher binding affinity of DAA1106 in the context of neuroinflammation. researchgate.net [¹⁸F]FEDAA1106, a fluorinated analog of DAA1106, also showed higher radioactivity levels in the mouse brain compared to [¹¹C]DAA1106 and ¹¹C-PK11195. mdpi.comnih.gov

Evaluation against Second-Generation TSPO Radiotracers (e.g., [¹¹C]PBR28, [¹¹C]AC-5216, [¹⁸F]DPA-714, [¹⁸F]PBR06)

DAA1106 is considered among the second-generation TSPO radiotracers developed to overcome the limitations of first-generation ligands like PK11195. mdpi.comnih.govmdpi.comfrontiersin.org Comparisons have been made between DAA1106 and other second-generation tracers such as [¹¹C]PBR28, [¹¹C]AC-5216, [¹⁸F]DPA-714, and [¹⁸F]PBR06 in preclinical settings. mdpi.comnih.govmdpi.comfrontiersin.orgthno.orgnih.gov

In vitro autoradiography studies using post-mortem human brain tissue from individuals with different TSPO binding affinities (high-affinity binders, HABs; low-affinity binders, LABs) showed overtly different binding patterns for [¹¹C]DAA1106, [¹¹C]PBR28, and [¹¹C]AC-5216 compared to ¹¹C-PK11195. thno.org The binding ratios for HAB-1 to LAB-1 varied among these ligands, indicating differences in their interaction with TSPO based on polymorphism. thno.org

[¹⁸F]DPA-714 has been evaluated in animal models of epilepsy and stroke, demonstrating specific binding to activated microglia/macrophages that correlated well with immunohistochemical markers. plos.org Blocking experiments with FEDAA1106 also reduced the uptake of [¹⁸F]DPA-714 in the epilepsy model, suggesting interaction with the same target. plos.org

[¹⁸F]PBR06, another aryloxyanilide like DAA1106, has been characterized in preclinical PET imaging studies for its potential in quantifying TSPO expression in glioma models. nih.gov Studies suggested that [¹⁸F]PBR06 demonstrated superior TSPO specificity in vivo compared to previous reports using ¹¹C-PK11195 in brain tumor studies. nih.gov

While [¹¹C]DAA1106 has shown high affinity, its brain penetration (K1) has been noted as being slightly higher than ¹¹C-PK11195 but potentially lower than other second-generation tracers like [¹¹C]DPA-713 and [¹¹C]PBR28. snmjournals.org

Assessment of In Vivo Specificity and Sensitivity in Preclinical Contexts

Preclinical studies have aimed to assess the in vivo specificity and sensitivity of radiolabeled this compound for detecting TSPO expression in activated glial cells. Specific binding of DAA1106 has been shown to correlate with the presence of activated microglia identified by immunohistochemistry in brain tissue from animal models of neuroinflammation. nih.govnih.govresearchgate.net In ischemic rat brain models, [¹⁸F]DAA1106 showed high binding specificity for TSPO-expressing ischemic areas, with higher uptake on the ipsilateral (ischemic) side compared to the contralateral side. mdpi.commdpi.comnih.gov The uptake ratio between the ipsilateral and contralateral sides was reported to be around 1.9 ± 0.3. mdpi.comnih.gov Displacement experiments in the injured rat brain have also indicated high in vivo TSPO-specific binding of DAA1106. mdpi.com These findings support the use of radiolabeled this compound as a specific marker for activated microglia and its potential for delineating neuroinflammation in vivo using PET imaging. researchgate.net

Clinical Research Applications of Radiolabeled Daa 1106 in Human Subjects

Non-Invasive PET Imaging of Neuroinflammation in Neurological Disorders

PET imaging with radiolabeled DAA-1106 provides a method to non-invasively assess neuroinflammation by targeting TSPO, primarily located on activated microglia and astrocytes. nih.govnih.gov

Alzheimer's Disease and Mild Cognitive Impairment (MCI)

Neuroinflammation is recognized as a significant factor in the pathogenesis of Alzheimer's disease (AD) and its prodromal stage, mild cognitive impairment (MCI). nih.govresearchgate.net PET imaging with TSPO ligands like [11C]this compound has been used to study glial activation in these conditions.

Studies using [11C]this compound PET have indicated increased TSPO binding in individuals with AD compared to healthy controls. nih.govd-nb.info One study observed increased binding in widespread brain areas in MCI subjects when compared to healthy controls. nih.gov While some research initially found no significant difference in binding between MCI and AD patients using [11C]this compound, increased binding in MCI subjects has been suggested to occur before the onset of dementia. researchgate.netnih.gov Another study using [11C]DAA1106 showed greater binding in AD patients compared to healthy control subjects in several brain regions, including the striatum and cerebellum. nih.gov However, some studies using different second-generation TSPO ligands have yielded inconsistent results regarding differences between MCI and AD or correlations with disease severity. nih.govcam.ac.uk

The relationship between TSPO binding, as measured by radiolabeled this compound, and cognitive function in AD and MCI has been explored. While one study using [11C]DAA1106 found no correlation between binding and symptom severity in AD, other studies using different TSPO ligands have shown correlations with cognitive indices. nih.govcam.ac.uksemanticscholar.org Research using [11C]DAA1106 in MCI subjects indicated that those with higher binding values were more likely to develop dementia within a follow-up period, suggesting a potential link between early microglial activation and cognitive decline progression. nih.gov

Evidence of Widespread Increase in TSPO Binding in Early Stage Alzheimer's Disease

Schizophrenia

Neuroinflammation and glial cell involvement are also implicated in the pathophysiology of schizophrenia. nih.govpsychiatryonline.orgresearchgate.net Radiolabeled this compound has been utilized in PET studies to investigate TSPO binding in patients with schizophrenia.

Correlation with Positive Symptom Scores and Illness Duration

Multiple Sclerosis

Multiple Sclerosis (MS) is a chronic inflammatory disease of the central nervous system. snmjournals.org PET imaging with TSPO ligands like [¹¹C]DAA1106 has been explored to visualize microglial activation in MS patients. Studies have shown increased binding of TSPO ligands in active MS lesions, reflecting the presence of activated microglia. nih.gov While [¹¹C]PK11195 has been extensively used, this compound and other second-generation TSPO ligands have been investigated for potentially superior binding characteristics and improved signal-to-noise ratios. ingentaconnect.comnih.gov Research suggests that TSPO ligands, including this compound, may be useful for studying and monitoring disease progression in conditions associated with neuroinflammation, such as MS. nih.govescholarship.org

Traumatic Brain Injury

Traumatic Brain Injury (TBI) can lead to significant and prolonged neuroinflammation, characterized by microglial activation. nih.govfrontiersin.org Radiolabeled this compound has been investigated in the context of TBI to image this inflammatory response. Studies in animal models of TBI have shown elevated binding of [³H]DAA1106, which correlated mainly with activated microglia. nih.gov This suggests that this compound-based PET imaging could be a valuable tool for visualizing microglial activation following TBI in humans, potentially aiding in understanding the extent and persistence of neuroinflammation. nih.govescholarship.orgfrontiersin.org

Cerebrovascular Conditions (e.g., Stroke)

Cerebrovascular conditions, such as stroke, trigger a significant inflammatory response in the brain, involving the activation of microglia and astrocytes. ingentaconnect.com PET imaging with TSPO ligands is a method to visualize this microglial activity following stroke in vivo. ingentaconnect.comfrontiersin.org While [¹¹C]PK11195 has been used in stroke patients, newer TSPO ligands, including [¹¹C]DAA1106 and [¹⁸F]DAA1106, have been synthesized and tested in humans with the aim of improving imaging characteristics. ingentaconnect.com These tracers bind to the upregulated TSPO in activated microglia, providing a way to assess the neuroinflammatory response in post-stroke patients. ingentaconnect.com

Monitoring Disease Progression and Therapeutic Responses in Neuroinflammatory Conditions

Given that TSPO expression is increased in activated microglia, which are central to neuroinflammation, PET imaging with radiolabeled this compound offers a potential method to monitor the progression of neuroinflammatory diseases and assess the effectiveness of therapeutic interventions targeting inflammation. wikipedia.orgncats.iod-nb.infonih.govescholarship.org The ability to repeatedly examine microglial activation over time with a radiotracer like [¹¹C]DAA1106, which has favorable dosimetry properties, makes it suitable for longitudinal tracking in conditions marked by neuroinflammation. nih.govescholarship.org This is particularly relevant for conditions like MS and TBI, where monitoring the inflammatory state can provide insights into disease activity and response to treatment. nih.govescholarship.org

Quantitative Analysis of this compound Binding in the Human Brain

Quantitative analysis of PET data acquired with radiolabeled this compound is crucial for accurately estimating the level of TSPO binding, which serves as a proxy for neuroinflammation. Various methods are employed for this quantification, including kinetic modeling and the application of simplified measures like Binding Potential (BP) and Standardized Uptake Value (SUV).

Kinetic Modeling and Compartmental Analysis of PET Data

Kinetic modeling and compartmental analysis are sophisticated methods used to analyze dynamic PET data and estimate parameters related to tracer delivery, distribution, and binding in different tissue compartments. snmjournals.orgturkupetcentre.netescholarship.org For TSPO ligands like [¹¹C]DAA1106, compartmental models, typically the two-tissue compartment model, are applied to estimate parameters such as the total distribution volume (V_T). snmjournals.orgsnmjournals.orgnih.gov This model accounts for the movement of the radiotracer between the plasma and different tissue compartments (e.g., free, non-specifically bound, and specifically bound). snmjournals.orgturkupetcentre.net Studies have reported kinetic analysis methods specifically for [¹¹C]DAA1106 binding in the human brain. snmjournals.orgsnmjournals.org The two-tissue compartment model has been shown to provide a good fit for dynamic PET data of TSPO ligands in the human brain, consistent with the presence of both specific and nonspecific binding. nih.gov

Application of Binding Potential (BP) and Standardized Uptake Value (SUV) Methodologies

While kinetic modeling provides detailed information, simplified methods like Binding Potential (BP) and Standardized Uptake Value (SUV) are also widely used for quantifying radiotracer uptake and binding in PET studies. ncats.ioingentaconnect.comescholarship.orgscielo.brclinicaltrials.govalzforum.org

Binding Potential (BP) is a measure related to the ratio of specifically bound radiotracer to the free or non-displaceable radiotracer in the tissue. BP_ND, which uses a reference region assumed to have no specific binding, is a common metric derived from kinetic models or graphical analysis methods like the Logan plot. ingentaconnect.comsnmjournals.orgsnmjournals.org Studies using [¹¹C]DAA1106 have reported regional BP_ND values in the human brain, with the thalamus often showing the highest binding. snmjournals.org

Standardized Uptake Value (SUV) is a semi-quantitative measure calculated by dividing the tissue radioactivity concentration by the injected dose normalized to body weight or lean body mass. ingentaconnect.comescholarship.org SUV provides a simple index of tracer uptake but can be influenced by various factors and does not strictly separate specific from non-specific binding. escholarship.org However, percentage SUV (%SUV) has been used as an outcome measure in studies involving TSPO ligands, including in comparisons of different radiotracers. ingentaconnect.com While SUV is easier to calculate, kinetic modeling and BP estimation are generally considered more quantitative for assessing specific binding. escholarship.orgsnmjournals.org

Here is a table summarizing some research findings related to this compound binding in different conditions:

ConditionRadiotracerKey FindingCitation
Neurological Disorders (Postmortem Tissue)[³H]DAA1106Higher binding affinity to activated microglia compared to ³H-PK11195. nih.gov
Frontotemporal Dementia with Parkinsonism (Presymptomatic Carriers)[¹¹C]DAA1106Significantly higher uptake in frontal, occipital, and posterior cingulate cortices compared to healthy volunteers. mdpi.com
Alzheimer's Disease/Mild Cognitive Impairment[¹¹C]DAA1106Increased binding compared to age-matched controls. d-nb.info Increased binding in MCI associated with progression to AD. d-nb.info d-nb.info
Traumatic Brain Injury (Rat Model)[³H]DAA1106Elevated binding in injured brain tissue, correlating mainly with activated microglia. nih.gov

Investigation of Age-Related Changes in TSPO Binding in Healthy Controls and Patient Populations

Studies investigating age-related changes in TSPO binding in healthy individuals using PET radioligands have yielded mixed results nih.govresearchgate.net. One study utilizing a second-generation radioligand, [11C]-DAA1106, and a full kinetic analysis did not observe a significant age effect on TSPO expression throughout the brain nih.gov. In contrast, another study employing a different TSPO radioligand, [11C]vinpocetine, reported a linear increase in TSPO expression with age researchgate.net. These inconsistencies may be attributed to the use of different radioligands and quantification methods jci.org.

In patient populations, increased TSPO binding measured with [11C]DAA1106 has been observed. For instance, increased binding of the peripheral benzodiazepine (B76468) receptor, as measured with [11C]DAA1106, was found in widespread areas in subjects with mild cognitive impairment (MCI) compared to healthy controls medchemexpress.com. A broad increase in PBR binding measured with [11C]DAA1106 in the brain of Alzheimer's disease patients suggests a widespread presence of cellular reactions involving PBR in relatively early-stage AD nih.gov.

Radiation Dosimetry and Safety Profiles in Human Studies

Determination of Effective Dose (ED) and Effective Dose Equivalent (EDE) for [11C]this compound

Radiation dosimetry studies in healthy human volunteers have determined the effective dose (ED) and effective dose equivalent (EDE) for [11C]this compound. In a study involving twelve healthy participants, the ED was 4.06 ± 0.58 μSv/MBq and the EDE was 5.89 ± 0.83 μSv/MBq nih.govnih.gov. These values are within the range of EDE values reported for other [11C] radiotracer dosimetry studies nih.gov.

Biodistribution and Organ Absorbed Doses in Human Volunteers

Following a single injection of [11C]this compound in healthy human volunteers, full-body dynamic PET scanning revealed the biodistribution of the radiotracer nih.govnih.gov. The highest absorbed doses were observed in the heart wall, kidney, liver, pancreas, and spleen nih.govnih.gov. Time activity curves (TACs) indicated that peak dose rates occurred during the first scan (at 6 minutes) for most organs, with the exception of the urinary bladder wall, which showed its peak dose rate during a later scan (at 30 minutes) nih.govnih.gov. The liver, lungs, and kidneys received the highest percentages of the injected dose nih.gov. The radiation dosimetry and biodistribution of [11C]DAA1106 are considered similar to other radiotracers used to label TSPO nih.gov.

Here is a summary of the effective dose and effective dose equivalent for [11C]this compound:

Dosimetry ParameterValue (μSv/MBq)Standard Deviation (μSv/MBq)
Effective Dose (ED)4.060.58
Effective Dose Equivalent (EDE)5.890.83

Here are some of the organs with the highest absorbed doses:

Organ
Heart wall
Kidney
Liver
Pancreas
Spleen

Adherence to Regulatory Guidelines for Human Research

The effective dose equivalent (EDE) and target-organ absorbed doses for [11C]DAA1106 are such that, for a single administration, its radiation dosimetry is well within the U.S. FDA guidelines for basic research studies in adults nih.govnih.gov. This favorable dose level suggests that the dosimetry for multiple [11C]DAA1106 scans within a given year also falls within FDA guidelines, making the radiotracer suitable for longitudinal studies examining microglial activation over time nih.gov.

Impact of External Factors on TSPO Binding in Human Studies

Effects of Chronic Cigarette Smoking and Smoking Abstinence on Microglial Activation

Research using [11C]DAA1106 PET has investigated the effects of chronic cigarette smoking and smoking abstinence on microglial activation, as indicated by TSPO binding. Studies have demonstrated that smokers, both in a satiated state and following overnight abstinence, exhibit lower whole-brain [11C]DAA1106 binding compared to nonsmokers jci.orgescholarship.orgnih.govnih.govescholarship.orgescholarship.orgresearchgate.net.

One study found that smokers in the satiated state had 16.8% less binding of [11C]DAA1106 in the brain than nonsmokers escholarship.orgescholarship.orgescholarship.org. A subsequent study on overnight abstinent smokers (approximately 17.9 ± 2.3 hours of abstinence) also showed lower whole-brain standardized uptake values (SUVs) compared to nonsmokers, with reductions of 15.5% and 17.0% observed at two different study sites escholarship.orgescholarship.orgescholarship.orgresearchgate.net. These findings suggest that chronic cigarette smoking may lead to a global impairment of microglial activation that persists into early abstinence escholarship.orgescholarship.orgescholarship.orgresearchgate.net.

An inverse association has been observed between whole-brain SUV and reported cigarettes per day, although no significant relationship was found with plasma nicotine (B1678760) levels nih.govnih.gov. This may indicate that constituents of tobacco smoke other than nicotine are responsible for the observed lower level of microglial activation in smokers nih.gov. Differences in radiotracer metabolism or bioavailability in smokers are also considered as possible explanations for the reduced binding snmjournals.orgnih.gov.

Here is a summary of [11C]DAA1106 binding in smokers vs. nonsmokers:

GroupWhole Brain [11C]DAA1106 Binding (vs. Nonsmokers)
Satiated Smokers16.8% lower
Overnight Abstinent Smokers15.5% to 17.0% lower

Advanced Methodological Approaches in Daa 1106 Research

In Vitro Receptor Binding Assays for DAA-1106

In vitro receptor binding assays are fundamental techniques used to characterize the interaction between a ligand, such as this compound, and its target receptor, TSPO. These assays provide crucial data on binding affinity, selectivity, and the total number of binding sites.

Radioligand Displacement Studies

Radioligand displacement studies are a key type of in vitro binding assay. This method involves incubating tissue preparations (such as mitochondrial fractions or cell homogenates) with a fixed concentration of a high-affinity radiolabeled ligand, like [³H]DAA1106 or ³H-PK11195 (another TSPO ligand), and varying concentrations of unlabeled compounds, including this compound or other potential competitors. plos.orgnih.govnih.govnih.gov By measuring the reduction in radioligand binding as the concentration of the unlabeled competitor increases, researchers can determine the binding affinity of the unlabeled compound for the receptor.

Studies have shown that [³H]DAA1106 binds to the mitochondrial fraction of the rat brain in a saturable manner. nih.gov Displacement studies using [³H]DAA1106 have demonstrated that unlabeled DAA1106 is a potent inhibitor of this binding, often showing higher affinity compared to other TSPO ligands like PK11195. nih.govnih.gov For instance, the dissociation constant (Kd) and maximal number of binding sites (Bmax) for [³H]DAA1106 binding in rat brain mitochondrial fractions were reported as 0.12 ± 0.03 nM and 161.03 ± 5.80 fmol/mg protein, respectively. nih.gov DAA1106 has been shown to bind with sub-nanomolar affinity (Ki of 0.28 nM). wikipedia.org

In comparative studies with ³H-PK11195, [³H]DAA1106 has consistently shown higher binding affinity in brain tissues from both normal rats and animal models of neuroinflammation. nih.govnih.gov This higher affinity is reflected in lower Kd values for DAA1106. nih.govnih.gov

Correlation of In Vitro Binding Data with In Vivo PET Findings

A critical step in the development of radioligands for Positron Emission Tomography (PET) imaging is establishing a correlation between in vitro binding characteristics and in vivo PET findings. This correlation helps validate the utility of the radioligand for imaging the target protein in living subjects.

Studies utilizing radiolabeled DAA1106, such as [¹¹C]DAA1106 and [¹⁸F]FE-DAA1106, for PET imaging in animal models have demonstrated a good correlation between in vitro binding data and in vivo tracer uptake. jneurosci.orgnih.gov For example, increased in vivo uptake of [¹⁸F]FE-DAA1106 in the striatal area of treated mice, as observed by microPET, corresponded well with in vitro autoradiographic data showing increased TSPO binding in the same region. jneurosci.org Similarly, ex vivo autoradiography and in vivo PET imaging in rat models of neuroinflammation showed greater retention of [¹¹C]DAA1106 at lesion sites compared to ¹¹C-PK11195, consistent with the higher in vitro binding affinity of DAA1106. nih.govnih.gov

This correlation between in vitro and in vivo data supports the use of radiolabeled DAA1106 as a reliable tool for imaging TSPO expression in vivo, particularly in conditions associated with neuroinflammation and glial activation. wikipedia.orgjneurosci.orgescholarship.orgnih.govnih.gov

Autoradiography Techniques Utilizing this compound

Autoradiography is a technique that uses radiolabeled ligands to visualize and quantify the distribution of receptors or binding sites in tissue sections. This compound, labeled with isotopes like tritium (B154650) ([³H]) or carbon-11 (B1219553) ([¹¹C]), has been widely used in autoradiographic studies to map the distribution of TSPO. jneurosci.orgthno.orgnih.govmdpi.com

Ex Vivo Autoradiography in Animal Brains

Ex vivo autoradiography involves administering a radiolabeled ligand to a living animal, allowing it to distribute and bind to its target, and then sacrificing the animal to obtain tissue sections for autoradiographic analysis. This technique provides insights into the in vivo distribution and binding of the radioligand.

Studies using ex vivo autoradiography with [³H]DAA1106 and [¹¹C]DAA1106 in animal models, such as rats and mice, have revealed the distribution of TSPO in the brain. jneurosci.orgnih.govnih.govnih.gov In rat brains, high levels of [³H]DAA1106 binding have been observed in areas like the olfactory bulb and cerebellum. nih.gov In models of neuroinflammation, increased binding of [³H]DAA1106 and [¹¹C]DAA1106 has been detected at lesion sites, correlating with areas of activated microglia. nih.govnih.gov Ex vivo autoradiography with [¹⁸F]FE-DAA1106 in mouse models of Alzheimer's disease has shown intense TSPO accumulation in regions like the hippocampus and entorhinal cortex, correlating with amyloid-beta plaque lesions. jneurosci.org These studies demonstrate the utility of DAA1106 in ex vivo autoradiography for visualizing TSPO distribution and changes in expression in animal models.

In Vitro Autoradiography on Human Post-Mortem Brain Tissues

In vitro autoradiography on human post-mortem brain tissues allows for the direct examination of TSPO binding in human brain samples from individuals with various neurological conditions. This approach provides valuable information on the distribution and levels of TSPO in the human brain under different pathological states.

DAA1106 and its radiolabeled analogues, such as [¹²⁵I]desfluoro-DAA1106 and [¹²⁵I]desmethoxy-DAA1106, have been used in in vitro autoradiography studies on human post-mortem brain sections, including those from patients with Alzheimer's disease. mdpi.comingentaconnect.comnih.gov These studies have shown effective binding of DAA1106 analogues to TSPO in various human brain structures, with higher uptake observed in regions like the hippocampus, temporal and parietal cortex, basal ganglia, and thalamus in Alzheimer's disease brains. mdpi.comnih.gov In vitro autoradiography with [¹¹C]DAA1106 on post-mortem human brain tissues has also been used to investigate the impact of TSPO gene polymorphisms on binding. thno.orgthno.org These findings highlight the application of DAA1106 in in vitro autoradiography for studying TSPO in the human brain and its potential involvement in neurological disorders.

Immunohistochemistry and Immunofluorescence Co-localization Studies

Immunohistochemistry (IHC) and immunofluorescence (IF) are techniques that use antibodies to detect specific proteins in tissue sections. Co-localization studies combine these techniques with autoradiography to determine which cell types express TSPO and contribute to the observed radioligand binding.

Combining immunohistochemistry or immunofluorescence with autoradiography using radiolabeled DAA1106 has been instrumental in identifying the cellular localization of TSPO binding, particularly in the context of neuroinflammation. jneurosci.orgnih.govnih.govnih.gov Studies have shown that increased [³H]DAA1106 binding in brain tissues from animal models of neuroinflammation and human neurological disorders correlates significantly with the presence of activated microglia, labeled with markers such as CD68 or Iba-1. nih.govnih.govnih.govnih.gov While some studies have also investigated potential binding to astrocytes (labeled with GFAP), the correlation with activated microglia appears to be more prominent. nih.govnih.govnih.govnih.gov

For example, in mouse models of Alzheimer's disease, immunostaining for activated microglia (Iba-1) and astrocytes (GFAP) on the same sections used for [¹⁸F]FE-DAA1106 autoradiography has revealed a strong agreement between TSPO radiolabeling and the presence of activated microglia associated with amyloid plaques. jneurosci.org Similarly, in human post-mortem brain tissues, combined autoradiography and immunohistochemistry have demonstrated that increased DAA1106 binding coincides with increased regional microglial activation. nih.gov These co-localization studies are crucial for understanding the cellular sources of the TSPO signal detected by DAA1106-based imaging techniques.

Discrimination of TSPO Expression in Microglia versus Astrocytes

TSPO is expressed in glial cells, and its expression increases in response to pathological stimuli and cytokines plos.orgresearchgate.net. Both microglia and astrocytes are types of glial cells that become activated during neuroinflammation and can overexpress TSPO cam.ac.uknih.gov. While TSPO expression is a marker of immune system activation in the brain, primarily associated with activated microglia, altered TSPO levels have also been observed in other cell types, including astrocytes and vascular endothelial cells in certain conditions nih.govfrontiersin.orgbmbreports.org.

Studies utilizing [11C]this compound have aimed to assess neuroinflammation by targeting the increased TSPO expression in activated glial cells wikipedia.orgnih.gov. Specific binding of this compound has been shown to correlate with the presence of activated microglia identified by immunohistochemistry in situ and in brain tissue nih.govnih.gov. However, distinguishing the contribution of TSPO expression specifically in microglia versus astrocytes using this compound PET imaging alone can be challenging, as both cell types can upregulate TSPO.

Research indicates that while most PET ligands targeting putative inflammatory targets have labeled TSPO on activated microglia, some ligands are available that target alternative indices of neuroinflammation, such as MAO-B in activated astrocytes cam.ac.uk. Future research integrating different imaging agents or methodologies may be necessary for a more precise discrimination of TSPO expression in specific glial cell populations.

Correlation of this compound Binding with Cellular Markers of Inflammation

This compound binding, as measured by PET imaging with radiolabeled forms like [11C]this compound, is used as an in vivo marker for neuroinflammation by reflecting the increased expression of TSPO in activated glial cells wikipedia.orgnih.govnih.gov. Studies have investigated the correlation between this compound binding and various cellular markers associated with inflammation.

Research has demonstrated a tight relationship between immunohistochemical measures of microglial activation and TSPO levels, supporting the use of this compound binding as an indicator of immune function in the brain frontiersin.org. For example, specific binding of this compound correlates with the presence of activated microglia identified by immunohistochemistry nih.govnih.gov.

Studies using [11C]this compound PET have explored its correlation with inflammatory states in various conditions. For instance, studies in individuals with schizophrenia have found positive correlations between the expression of the microglial activation marker this compound and both positive symptoms and duration of the disease oup.comfrontiersin.org. In the context of substance use, [11C]this compound binding has been used to assess microglial activation frontiersin.org. One study found reduced TSPO binding measured by [11C]this compound in the brain of smokers compared to non-smokers, with lower binding associated with more cigarettes smoked per day, suggesting potentially suppressed microglial activity in smokers nih.govfrontiersin.orgnih.gov.

While this compound binding serves as a valuable marker for neuroinflammation, interpreting altered TSPO levels requires considering that it may also signify aberrations in cellular metabolism, energy homeostasis, or oxidative stress during inflammation bmbreports.org. Therefore, systemic profiling of inflammation and characterization of other inflammatory markers alongside this compound binding can provide a more comprehensive understanding bmbreports.org.

Genotyping for TSPO Polymorphisms and Their Influence on Ligand Binding Characteristics (e.g., rs6971)

The interpretation and quantification of TSPO PET data, including studies using this compound, are significantly influenced by genetic variations in the TSPO gene, particularly the single nucleotide polymorphism (SNP) rs6971 researchgate.netsnmjournals.org. This polymorphism results in a substitution of alanine (B10760859) to threonine at amino acid position 147 (Ala147Thr) in the TSPO protein researchgate.netthno.org.

The rs6971 polymorphism leads to inter- and intra-individual variability in the binding affinity of many second-generation TSPO ligands, including this compound researchgate.netmdpi.com. Individuals can be categorized into three TSPO binding phenotypes based on their rs6971 genotype: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs) researchgate.net. This differential binding affinity among individuals with different genotypes can complicate the accurate quantification of TSPO expression using PET imaging researchgate.netsnmjournals.org.

Studies have shown that for several second-generation tracers, binding affinity is reduced in individuals carrying the variant allele compared to those with the wild-type allele researchgate.net. For example, studies with [11C]PBR28, another TSPO ligand, have demonstrated significantly lower binding in individuals with the mixed-affinity genotype compared to high-affinity binders snmjournals.org. Autoradiography studies with [11C]this compound have also shown decreased binding in individuals with the low-affinity genotype compared to high-affinity binders, consistent with observations for other ligands affected by the rs6971 polymorphism thno.org.

The impact of the rs6971 polymorphism necessitates genotyping participants in this compound PET studies to properly interpret the results and account for the variability in ligand binding affinity researchgate.netsnmjournals.org. Genotype correction methods can help reduce the variance in PET data caused by differential affinity, thereby increasing statistical power and improving the detection of differences in TSPO density snmjournals.orgoup.com. The allelic frequency of the rs6971 polymorphism varies among populations, which can influence the extent to which it affects study outcomes oup.com.

Interactive Data Table: Influence of rs6971 Polymorphism on TSPO Ligand Binding

TSPO Binding Phenotypers6971 GenotypeLigand Binding Affinity (Relative)
High-Affinity Binder (HAB)Ala/AlaHigh
Mixed-Affinity Binder (MAB)Ala/ThrModerate (variable)
Low-Affinity Binder (LAB)Thr/ThrLow

Note: This table illustrates the general relationship between TSPO binding phenotypes, rs6971 genotype, and relative ligand binding affinity for many second-generation TSPO ligands, including this compound, that are affected by this polymorphism. The specific magnitude of affinity differences can vary between ligands.

Therapeutic Potential and Future Directions of Daa 1106 Based Research

Modulating TSPO Activity for Neuroprotection and Neural Regeneration

TSPO plays a role in processes crucial for neuronal health and regeneration, including programmed cell death, calcium homeostasis, ATP synthesis, and angiogenesis. nih.gov Studies have indicated that TSPO may be involved in neuronal development and axon generation. nih.gov The marked increase in TSPO expression in neural cells following injury or in the context of nervous system disorders suggests its involvement in cellular response mechanisms to degenerative processes and damaging stimuli. gabarx.com

TSPO ligands have demonstrated efficacy in animal models of neurodegeneration, highlighting their potential for neuroprotection and promoting neural regeneration. gabarx.com For instance, a TSPO ligand was found to be protective in a mouse model of multiple sclerosis, attenuating disease severity and improving symptomatic recovery. embopress.org This protection was correlated with diminished inflammatory pathology and increased oligodendroglial regeneration. embopress.org The modulation of TSPO activity is thought to promote steroidogenesis, which can lead to neuroprotective effects. embopress.org

Applications of DAA-1106 Conjugates in Oncology

Elevated expression levels of TSPO have been observed in various types of cancers, including colorectal, breast, prostate, ovarian, and brain cancers. nih.govnih.govscientificarchives.com This increased expression in aggressive cancers may serve as an indicator of cancer progression and metastatic potential. scientificarchives.com The involvement of TSPO in processes like cell proliferation and apoptosis has made it an attractive target for cancer treatment. semanticscholar.orgscientificarchives.com

The development of this compound conjugates is being explored for targeted cancer therapies, particularly in the context of photodynamic therapy (PDT).

Development of Mitochondria-Targeted Photodynamic Therapy Agents (e.g., IR700DX-C6DAA1106)

Mitochondria are crucial organelles for cellular energy production and apoptosis regulation, making them attractive targets for PDT agents. nih.govmdpi.com Targeting mitochondria specifically in tumor cells can enhance therapeutic efficacy while minimizing damage to healthy tissues. nih.gov

IR700DX-6T, a photosensitizer that targets TSPO, has been developed as a tumor mitochondria-specific PDT agent. nih.govresearchgate.net This compound is an analog of this compound conjugated to a near-infrared (NIR) emitting fluorophore. researchgate.net Studies have shown that IR700DX-6T exhibits low dark toxicity and high target-specific phototoxicity. nih.gov Under light irradiation, it was lethal to TSPO-positive cancer cells while leaving TSPO-negative cells intact. nih.gov this compound was shown to partially block the intracellular uptake of IR700DX-6T, further supporting the TSPO-targeted mechanism. nih.gov

Research findings on IR700DX-6T-mediated PDT in TSPO-positive breast cancer cells (MDA-MB-231) have demonstrated effective cell death in a target-specific manner. nih.gov

Cell Line TSPO Expression IR700DX-6T-PDT Cell Death (%) Blocking Agent (DAA1106) Effect
MDA-MB-231 Positive 71.9 ± 3.0 Reduced PDT effect (60.4 ± 2.9%)
MCF-7 Negative 13.7 ± 2.7 Not applicable

These data indicate that IR700DX-6T-PDT caused significant cell death in TSPO-positive cells, and this effect was reduced when TSPO binding was blocked by this compound. nih.gov

Induction of Apoptosis in TSPO-Positive Cancer Cells

TSPO plays a role in the regulation of apoptosis, in part through its interaction with proteins in the mitochondrial membranes, which influences the mitochondrial permeability transition pore (MPTP). nih.gov Targeting TSPO with agents like IR700DX-6T is expected to induce excessive reactive oxygen species (ROS) production in the mitochondria, leading to mitochondrial damage and apoptosis. nih.gov

Studies with IR700DX-6T-PDT have shown that it effectively induced apoptotic cell death in TSPO-positive cancer cells. nih.govnih.gov Morphological changes indicative of mitochondrial damage, such as swelling, were observed. nih.govresearchgate.net Apoptosis was confirmed by detecting DNA fragmentation in the cell nuclei. nih.govresearchgate.net This suggests that this compound conjugates designed to target TSPO can leverage this pathway to induce programmed cell death in cancer cells.

Development of Novel this compound Analogs with Enhanced Pharmacological Properties

The development of novel this compound analogs is an active area of research aimed at improving their pharmacological properties, such as binding affinity, selectivity, and pharmacokinetic profiles. semanticscholar.org

Structure-Activity Relationship Studies for Optimizing TSPO Affinity and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound affect its binding to TSPO and its selectivity over other receptors. mdpi.com this compound itself is a derivative of aryloxyanilide and exhibits high affinity and selectivity for TSPO. wikipedia.orgwikipedia.orgmdpi.com

SAR studies on aryloxyanilide derivatives, including this compound, have explored variations in aromatic rings and other parts of the molecule to optimize TSPO binding. mdpi.com For example, substituting phenyl groups with aliphatic groups can lead to compounds with less lipophilicity, while aromatic rings tend to confer higher affinity. mdpi.com The introduction of fluoroalkoxy substitution at the para site of the phenyl ring has been shown to increase binding affinity toward TSPO in some analogs. semanticscholar.org

This compound has a sub-nanomolar binding affinity (Ki) of 0.28 nM. wikipedia.org Compared to earlier TSPO ligands like PK11195, this compound and its analogs generally show higher affinity and selectivity. mdpi.comnih.govsnmjournals.orgplos.org For instance, [11C]DAA1106 demonstrated a 5-fold higher affinity and selectivity compared to [11C]-PK11195. mdpi.com Analogs like [18F]FEDAA1106 have also shown higher binding affinity than [11C]DAA1106 and [11C]PK11195. acs.orgnih.gov

Compound Target Binding Affinity (Ki) Selectivity
This compound TSPO 0.28 nM High
[11C]DAA1106 TSPO 0.043 nM (rat), 0.188 nM (monkey) High
[18F]FEDAA1106 TSPO 0.078 ± 0.01 nM High
[11C]PK11195 TSPO Lower than this compound

These studies contribute to the rational design of new this compound analogs with potentially enhanced pharmacological profiles for both diagnostic and therapeutic applications targeting TSPO. semanticscholar.orgmdpi.com

Strategies for Improving Blood-Brain Barrier Permeability

Achieving sufficient drug concentration within the brain parenchyma is a critical challenge in treating neurological disorders due to the restrictive nature of the blood-brain barrier (BBB) mdpi.comnih.govoup.com. The BBB tightly controls the passage of substances from the bloodstream into the central nervous system mdpi.comnih.gov. While this compound has been described as capable of crossing the blood-brain barrier, potentially due to its moderate lipophilicity (logP of 2.53), strategies to further improve brain permeability for TSPO ligands, including this compound or its derivatives, are relevant in the context of enhancing their therapeutic or diagnostic efficacy smolecule.commdpi.com.

General strategies for overcoming the BBB for drug delivery include molecular approaches such as receptor-mediated transport, transporter-mediated uptake, and modulating tight junctions nih.govfrontiersin.org. Cellular strategies involving exosomes and cell membrane coatings, as well as physical methods like focused ultrasound with microbubbles, are also being explored mdpi.comnih.govfrontiersin.org. For this compound specifically, modifications to its structure have been investigated to influence its properties, including brain biodistribution mdpi.com. For instance, substituting phenyl groups with aliphatic groups in analogues has been shown to result in less lipophilicity, which can impact brain distribution mdpi.com.

Reducing Non-Specific Binding and Modulating Lipophilicity

Non-specific binding can complicate the accurate quantification of target binding in imaging studies. This compound has demonstrated high binding specificity for TSPO, particularly in activated microglia nih.govnih.gov. Studies comparing [³H]DAA1106 binding to that of ³H-PK11195, another TSPO ligand, in postmortem human brain tissues from various neurological disorders showed that [³H]DAA1106 exhibited higher binding affinity, indicated by lower dissociation constant (KD) values nih.govnih.gov. The binding of both ligands primarily corresponded to activated microglia nih.govnih.gov. Non-specific binding in experimental settings is often determined by including an excess of a known TSPO ligand like PK11195 or DAA1106 itself nih.govplos.org.

Modulating lipophilicity is a key strategy in optimizing the pharmacokinetic properties of compounds, including their ability to cross the BBB and minimize non-specific binding. This compound is described as having moderate lipophilicity smolecule.com. Studies exploring analogues of this compound have investigated the relationship between structure and properties like lipophilicity and affinity mdpi.com. For example, substituting phenyl groups with aliphatic groups in DAA1106 analogues resulted in less lipophilicity while retaining high affinity was linked to the aromatic ring structure mdpi.com. The development of fluorinated derivatives, such as [¹⁸F]FEDAA1106, also involves considering lipophilicity and its impact on brain uptake and defluorination nih.gov. Some research suggests that higher lipophilicity of [¹¹C]DAA1106 compared to [¹¹C]PK11195 might contribute to higher non-specific binding in vivo snmjournals.org.

Unexplored Therapeutic Avenues and Identification of Research Gaps

This compound's primary application highlighted in the provided information is as a radioligand for PET imaging of TSPO, particularly in the context of neuroinflammation associated with conditions like Alzheimer's disease, mild cognitive impairment, and other neurological disorders wikipedia.orgnih.govkarger.comnih.govncats.ionih.gov. Its high affinity and selectivity for TSPO in activated microglia make it a valuable tool for visualizing neuroinflammation in vivo nih.govnih.gov.

While its use as a diagnostic imaging agent is well-established, the exploration of this compound itself as a direct therapeutic agent appears less prominent in the provided search results, although its action as a potent and selective agonist at TSPO with anxiolytic effects in animal studies is mentioned wikipedia.orgmedchemexpress.comncats.io. This suggests a potential, though less explored, therapeutic avenue based on its pharmacological activity as a TSPO agonist.

Research gaps and challenges related to TSPO imaging with ligands like this compound include the short half-life of the ¹¹C isotope used in [¹¹C]DAA1106, which limits its widespread clinical use karger.com. The existence of different binding affinity populations for some second-generation TSPO ligands (though [¹¹C]-(R)-PK11195 is noted as having low sensitivity to this) also complicates data analysis nih.govmdpi.com. Furthermore, while TSPO is a marker of microglial activation, its expression can also be found in other immune cells and neurons, which can complicate the interpretation of PET study results frontiersin.orgresearchgate.net.

Future research directions could involve further investigating the therapeutic potential of this compound as a direct TSPO agonist for conditions where modulating TSPO activity could be beneficial, beyond its role in imaging. This would require detailed preclinical and potentially clinical studies focused on its therapeutic efficacy, not just its imaging properties. Identifying the specific roles of TSPO in different neurological and inflammatory conditions could also open new therapeutic avenues for TSPO agonists like this compound. Overcoming the limitations of current radiolabeled forms, such as developing more stable or longer-lived isotopes for wider clinical application, represents another area for future research. Addressing the complexities of TSPO binding and expression in different cell types and physiological states is crucial for both improving imaging accuracy and exploring therapeutic uses.

Q & A

Q. What are the primary pharmacological targets of DAA-1106, and how do they influence experimental design in neuroimaging studies?

this compound is a potent and selective agonist for the peripheral benzodiazepine receptor (PBR), also known as the 18 kDa translocator protein (TSPO). This receptor is highly expressed in activated microglia and astrocytes, making it a critical target for studying neuroinflammation in conditions like Alzheimer’s disease or Parkinson’s disease . Methodologically, researchers should design PET imaging studies using radiolabeled this compound (e.g., ¹¹C-DAA-1106) to quantify PBR density in vivo, ensuring protocols account for intersubject variability in TSPO binding affinity .

Q. What standardized protocols exist for quantifying this compound binding affinity in preclinical models?

Preclinical studies typically employ competitive binding assays using tritiated ligands (e.g., [³H]PK11195) to measure this compound’s dissociation constant (Kd) and inhibitory concentration (IC50). Researchers must standardize tissue preparation (e.g., brain homogenates from rodent models) and validate results with autoradiography to confirm regional binding specificity .

Q. How should researchers address discrepancies in this compound’s reported binding efficacy across different disease models?

Variations may arise from differences in PBR expression levels or genetic polymorphisms (e.g., rs6971 SNP in TSPO). To mitigate this, stratify study populations by TSPO genotype and use high-specific-activity radioligands to improve signal-to-noise ratios in PET imaging .

Advanced Research Questions

Q. What methodological strategies can enhance the sensitivity of this compound in detecting early-stage neuroinflammation?

Advanced approaches include:

  • Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal tracer doses that minimize nonspecific binding .
  • Multi-modal imaging : Combine ¹¹C-DAA-1106 PET with MRI or CSF biomarkers (e.g., GFAP) to correlate microglial activation with structural or biochemical changes .
  • Longitudinal studies : Track binding dynamics over time to distinguish acute vs. chronic neuroinflammatory states .

Q. How can researchers resolve contradictions between in vitro and in vivo binding data for this compound?

In vitro assays (e.g., cell cultures) may overestimate binding due to absent blood-brain barrier (BBB) effects. Validate findings using in vivo microdialysis or compartmental modeling in PET studies to account for BBB permeability and plasma protein binding .

Q. What ethical and methodological considerations apply when using this compound in human subjects with comorbid conditions (e.g., HCV/HIV coinfection)?

  • Participant stratification : Exclude individuals with thrombocytopenia (common in advanced HCV) to avoid confounding coagulation profile results, as this compound’s systemic effects on platelets are understudied .
  • Informed consent : Disclose potential risks of radioligand exposure and ensure compliance with ethical review protocols (e.g., IRB approvals for PET imaging) .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing this compound PET imaging data in heterogeneous cohorts?

Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or mixed-effects models to adjust for covariates like age, TSPO genotype, and disease severity. Normalize binding potential (BPₙ𝒹) values to a reference region (e.g., cerebellum) lacking PBR expression .

Q. How can researchers validate this compound’s specificity in overlapping pathologies (e.g., neurodegeneration vs. traumatic brain injury)?

Employ immunohistochemical validation post-mortem to correlate in vivo PET signals with histopathological markers (e.g., Iba1 for microglia). Cross-validate with alternative ligands (e.g., ¹¹C-PBR28) to confirm target engagement .

Research Gaps and Future Directions

Q. What understudied applications of this compound warrant prioritization in preclinical research?

  • Coagulation studies : Investigate this compound’s impact on platelet aggregation and coagulation factors in schistosomiasis or other parasitic infections, as preliminary data are lacking .
  • Cancer research : Explore PBR’s role in tumor-associated macrophages using this compound-based imaging .

Q. How can this compound be integrated with emerging technologies (e.g., AI-driven image analysis) to improve diagnostic accuracy?

Train convolutional neural networks (CNNs) on PET/MRI datasets to automate quantification of neuroinflammatory hotspots, reducing inter-rater variability and enhancing reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.